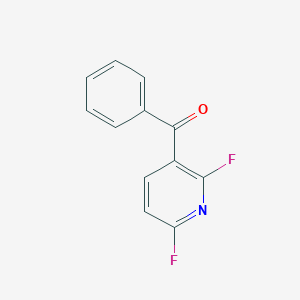
(2,6-Difluoropyridin-3-yl)(phenyl)methanone
Übersicht
Beschreibung
“(2,6-Difluoropyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1158955-21-5 . It has a molecular weight of 219.19 and its IUPAC name is (2,6-difluoropyridin-3-yl)(phenyl)methanone . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is usually a pale yellow to yellow solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F2NO/c13-10-7-6-9 (12 (14)15-10)11 (16)8-4-2-1-3-5-8/h1-7H . This indicates that the compound has a pyridine ring (a six-membered ring with one nitrogen atom and two fluorine atoms attached) and a phenyl group attached to a carbonyl group.Physical And Chemical Properties Analysis
The compound is a pale yellow to yellow solid or liquid . It has a molecular weight of 219.19 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s InChI key is INYPHEHCTMUQFS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimycobacterial Properties
(2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and tested for antimicrobial activity. These compounds, especially those containing methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Similarly, other derivatives, like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, have demonstrated potent antimicrobial and antimycobacterial activities, with certain compounds exhibiting activity levels equivalent to standard drugs against specific bacterial and fungal strains (Narasimhan et al., 2011).
Spectroscopic Properties and Molecular Structure
The spectroscopic properties of certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, like (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, have been extensively studied. These studies include analyzing electronic absorption, excitation, and fluorescence properties in various solvents, supported by quantum chemistry calculations using DFT and TD-DFT methods. The molecular structures of these compounds, often stabilized through intramolecular hydrogen bonds, have been shown to significantly affect their electronic properties and fluorescence characteristics (Al-Ansari, 2016).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses have been conducted on certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives. These studies involve structural confirmation through various spectroscopic techniques and comparison with molecular structures optimized by density functional theory (DFT). These analyses help in understanding the physicochemical properties and the molecular electrostatic potential of the compounds, providing insights into their potential applications and reactivity (Huang et al., 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
(2,6-difluoropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPHEHCTMUQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoropyridin-3-yl)(phenyl)methanone | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

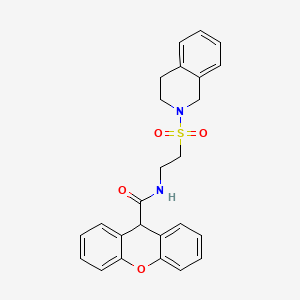
![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)
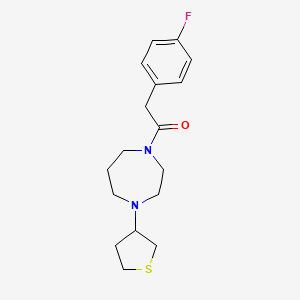
![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)
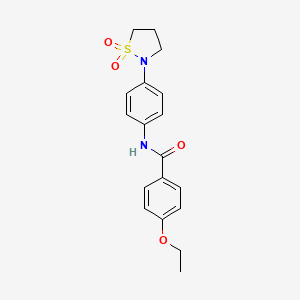
![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)
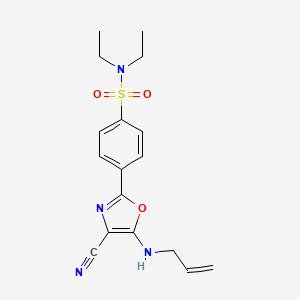
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)

